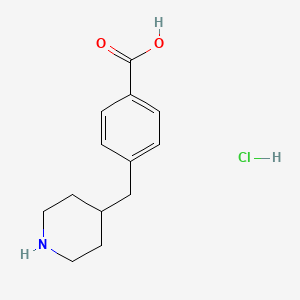

4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride

Description

4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride is a piperidine-substituted benzoic acid derivative widely used in pharmaceutical research, particularly as an intermediate in drug synthesis. The compound combines a benzoic acid moiety with a piperidinylmethyl group, enhancing its solubility in aqueous media via the hydrochloride salt form. This structural feature facilitates its incorporation into drug candidates targeting receptors or enzymes where aromatic and basic nitrogen-containing groups are critical . Its applications span anticancer agents, kinase inhibitors, and central nervous system (CNS) therapeutics, leveraging the piperidine ring’s conformational flexibility and the benzoic acid’s carboxylate functionality for binding interactions .

Properties

IUPAC Name |

4-(piperidin-4-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMNOSRWXVOERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Hydroxybenzoic Acid Esters with Piperidine Alkyl Halides

- Reactants: 4-hydroxybenzoic acid ethyl ester or methyl ester, potassium carbonate, and 1-(2-chloroethyl)piperidine or beta-chloroethylpiperidine hydrochloride.

- Solvent: N,N-dimethylformamide (DMF) or amyl acetate.

- Conditions: Stirring at 60°C to 120°C under nitrogen atmosphere for 1.5 to overnight reaction times.

- Work-up: Filtration through celite, extraction with ethyl acetate or water washes, drying over anhydrous magnesium sulfate.

- Purification: Column chromatography on NH silica gel using hexane-ethyl acetate systems.

Example:

A reaction of 5.0 g 4-hydroxybenzoic acid ethyl ester with 8.3 g 1-(2-chloroethyl)piperidine in DMF with 6.2 g potassium carbonate at 60°C for 1.5 hours yielded the ethyl ester intermediate.

Hydrolysis and Formation of Hydrochloride Salt

- Hydrolysis: The ester intermediate is refluxed with aqueous sodium hydroxide (2N to 5N) in ethanol or methanol for 1 to 4.5 hours.

- Acidification: After hydrolysis, the reaction mixture is cooled, diluted with water, and acidified slowly with concentrated hydrochloric acid (HCl) to precipitate the hydrochloride salt.

- Isolation: The precipitate is filtered, washed, and dried under vacuum at 40-50°C.

Example:

Hydrolysis of 4-(2-piperidin-1-ylethoxy)benzoic acid ethyl ester (34 g) in ethanol with 2N NaOH followed by acidification with 2N HCl yielded the hydrochloride salt in 83% yield with melting point 270-271°C.

Experimental Data Summary

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation in DMF or amyl acetate | 60-120°C, N2 atmosphere, 1.5-overnight | 83-95 | Use of potassium carbonate as base |

| Hydrolysis with NaOH (2N-5N) | Reflux in ethanol/methanol, 1-4.5 h | 83 | Followed by acidification with concentrated HCl |

| Crystallization and drying | Cooling to 5-10°C, vacuum drying | — | Produces stable hydrochloride salt crystals |

Representative Experimental Example

Example: Preparation of 4-(2-piperidinoethoxy)benzoic acid hydrochloride

- To a 125 mL three-neck flask under nitrogen, add methyl 4-hydroxybenzoate (7.61 g), beta-chloroethylpiperidine hydrochloride (11.05 g), powdered potassium carbonate (16.59 g), and 60 mL amyl acetate.

- Heat slowly to 97°C and stir overnight.

- Cool to ambient temperature, add 40 mL deionized water to dissolve solids, separate aqueous layer and discard.

- Repeat water wash.

- Add 25 mL 8N HCl to extract intermediate.

- Heat acidic aqueous layer to 95°C for 24 hours (stress test).

- Cool to 40°C, add 25 mL acetone, then cool to 0-5°C.

- Filter precipitate, rinse with acetone, and dry.

- Yield: 13.38 g (95.1% theoretical).

Additional Notes on Reagents and Solvents

- Use of potassium carbonate as a base facilitates deprotonation of phenol for nucleophilic substitution.

- Amyl acetate and DMF serve as polar aprotic solvents to enhance reaction rates.

- Hydrolysis is efficiently conducted in ethanol or methanol with aqueous sodium hydroxide.

- Acidification with concentrated hydrochloric acid ensures formation of the hydrochloride salt.

- Purification steps often involve filtration and drying under vacuum at moderate temperatures (40-50°C).

Summary Table of Reaction Parameters and Yields

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Product Form |

|---|---|---|---|---|---|

| Alkylation | 4-hydroxybenzoic ester, chloroethylpiperidine, K2CO3, DMF/amyl acetate | 60-120 | 1.5 h to overnight | 83-95 | Ester intermediate |

| Hydrolysis | Ester intermediate, NaOH (2N-5N), ethanol/methanol | Reflux (approx. 78) | 1-4.5 h | 83 | Free acid |

| Acidification & Crystallization | Concentrated HCl, cooling to 5-10°C | 5-10 | 1 h | — | Hydrochloride salt (solid) |

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Targeted Protein Degradation

One of the most significant applications of 4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The compound serves as a semi-flexible linker that connects a ligand for a target protein to an E3 ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein.

Case Study: PROTAC Development

Research has demonstrated that incorporating this compound into PROTACs can enhance their efficacy. For instance, studies have shown that PROTACs utilizing this compound exhibited improved selectivity and potency against various oncogenic proteins, making them promising candidates for cancer treatment .

Glycine Transporter 1 Inhibition

Another notable application is its role as a GlyT1 inhibitor, which is currently being investigated as a strategy for treating schizophrenia. Glycine transporters regulate glycine levels in the brain, and inhibiting GlyT1 can enhance NMDA receptor function, potentially alleviating symptoms associated with schizophrenia.

Research Findings

A series of derivatives based on this compound have been synthesized and tested for their inhibitory activity against GlyT1. One derivative demonstrated an IC50 value of 30 nM, indicating strong inhibitory potential . Behavioral studies in animal models have shown that these compounds can reduce hyperlocomotion induced by phencyclidine and improve cognitive deficits, suggesting their therapeutic potential in managing schizophrenia symptoms .

Cosmetic Applications

The compound has also found applications in the cosmetic industry, particularly in formulating products aimed at enhancing skin health and appearance. Its properties make it suitable for use as an active ingredient in topical formulations.

Cosmetic Formulation Insights

Research indicates that formulations containing piperidine derivatives can improve skin hydration and stability while ensuring safety for topical application. The integration of this compound into cosmetic products has been shown to enhance the efficacy of moisturizing agents and provide additional benefits such as anti-inflammatory properties .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride involves its role as a linker in PROTAC® molecules. These molecules facilitate the degradation of target proteins by recruiting the ubiquitin-proteasome system. The compound’s structure allows it to bind to both the target protein and the E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride and related compounds:

Physicochemical Properties

- Solubility : The hydrochloride salt of 4-(Piperidin-4-ylmethyl)benzoic acid improves aqueous solubility compared to its free base. In contrast, the ester derivative (Piperidin-4-ylmethyl benzoate HCl) exhibits lower solubility due to the hydrophobic ester group .

- Molecular Weight: The ethoxy-linked analog (4-(2-Piperidinoethoxy)benzoic acid HCl) has a higher molecular weight (MW ≈ 325 g/mol) than the parent compound (MW ≈ 263 g/mol), influencing pharmacokinetic profiles .

- Acid Dissociation Constant (pKa) : The benzoic acid group in the parent compound (pKa ~4.2) ensures ionization at physiological pH, enhancing receptor binding. The benzoyl derivative (4-(4-Methylbenzoyl)piperidine HCl) lacks ionizable groups, reducing solubility but increasing blood-brain barrier penetration .

Biological Activity

4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride, also known as 4-(1-Piperidinylmethyl)benzoic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of benzoic acid derivatives with piperidine. The efficiency of these synthesis routes can depend on factors such as temperature, solvent choice, and reaction time. Common methods include:

- Refluxing benzoic acid with piperidine in an appropriate solvent.

- Microwave-assisted synthesis , which can enhance yield and reduce reaction time.

Research indicates that this compound exhibits several mechanisms of action, primarily through interactions with neurotransmitter systems. It has been noted for its potential as a modulator of the metabotropic glutamate receptor (mGluR), which is significant in various neurological conditions.

Pharmacological Activities

- Antidepressant Activity : Studies have shown that derivatives of piperidine compounds can exhibit antidepressant-like effects in rodent models. The modulation of glutamate signaling pathways is believed to play a crucial role in this activity .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with cell proliferation pathways. Notably, it has shown promise in reducing the viability of pancreatic cancer cells when used in conjunction with other agents .

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegeneration. It appears to mitigate oxidative stress and promote neuronal survival through various biochemical pathways .

Study 1: Antidepressant Effects

A study conducted on the antidepressant effects of piperidine derivatives demonstrated that this compound significantly reduced depressive-like behaviors in mice subjected to chronic stress models. The mechanism was linked to enhanced synaptic plasticity and modulation of glutamate release .

Study 2: Anticancer Activity

In vitro assays revealed that this compound inhibited the growth of L3.6pl pancreatic cancer cells by inducing apoptosis and altering cell cycle progression. The study highlighted its potential as an adjunct therapy alongside established chemotherapeutics like DFMO (difluoromethylornithine) .

Data Table: Biological Activities Overview

| Activity | Mechanism | Model Used | Outcome |

|---|---|---|---|

| Antidepressant | Modulation of mGluR signaling | Rodent models | Reduced depressive behaviors |

| Anticancer | Induction of apoptosis; cell cycle arrest | Pancreatic cancer cells | Decreased cell viability |

| Neuroprotection | Mitigation of oxidative stress | Neurodegenerative models | Enhanced neuronal survival |

Q & A

Q. What are the recommended synthesis routes for 4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride?

The synthesis typically involves coupling piperidine derivatives with benzoic acid precursors. A common approach is reacting 4-piperidinemethanol with a benzoic acid derivative under acidic conditions, followed by hydrochlorination. For example, analogous compounds like 3-(Piperidin-4-yloxy)benzoic acid hydrochloride are synthesized via nucleophilic substitution or esterification, with purification using recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

Store in a tightly sealed container under inert gas (e.g., argon) at room temperature, away from moisture and light. Use desiccants to prevent hydrolysis. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Avoid inhalation by working in a fume hood, and dispose of waste via approved chemical protocols .

Q. What solvents are suitable for dissolving this compound?

The compound is generally soluble in polar solvents like water, methanol, and ethanol, with limited solubility in non-polar solvents (e.g., hexane). Pre-saturate solvents with nitrogen to minimize oxidative degradation. For biological assays, use phosphate-buffered saline (PBS) adjusted to pH 4–6 to enhance solubility while maintaining stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Employ Design of Experiments (DoE) methodologies to systematically vary parameters such as temperature, catalyst loading, and reaction time. For example, computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions for coupling steps, reducing trial-and-error approaches. ICReDD’s integrated computational-experimental workflows demonstrate a 30–50% reduction in optimization time for similar piperidine derivatives .

Q. What analytical techniques are most reliable for assessing purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) is preferred for purity analysis. Confirm structural identity via H/C NMR (DMSO-d6 or CDCl3) and High-Resolution Mass Spectrometry (HRMS). For hydrochloride salts, elemental analysis (Cl content) and Fourier-Transform Infrared Spectroscopy (FTIR) can validate salt formation .

Q. How can researchers resolve discrepancies in reported solubility data across studies?

Conduct controlled solubility studies using standardized protocols (e.g., shake-flask method) under varying pH (2–10), temperatures (4–37°C), and ionic strengths. Compare results with computational predictions (e.g., COSMO-RS solvation models) to identify outliers. For example, conflicting data for 3-(Piperidin-4-yloxy)benzoic acid hydrochloride were resolved by correlating experimental solubility with predicted logP values .

Q. What computational strategies predict the compound’s biological activity and target interactions?

Molecular docking (AutoDock Vina, Schrödinger Suite) and Molecular Dynamics (MD) simulations can model interactions with receptors like GPCRs or enzymes. For instance, piperidine derivatives similar to this compound show affinity for σ receptors via hydrophobic and hydrogen-bonding interactions. Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

Q. How should stability studies be designed to evaluate degradation under physiological conditions?

Use accelerated stability testing: incubate the compound in PBS (pH 7.4) at 37°C for 1–4 weeks, with aliquots analyzed weekly via HPLC. Include stress conditions (e.g., 40°C, 75% humidity) to assess thermal and hydrolytic degradation. For photostability, expose samples to UV light (ICH Q1B guidelines). Degradation products can be identified via LC-MS .

Q. What strategies mitigate conflicting toxicity data in preclinical studies?

Re-evaluate experimental models (e.g., cell lines vs. primary cells) and dosing regimens. For example, discrepancies in acute toxicity (LD50) for piperidine derivatives may arise from differences in administration routes (oral vs. intravenous). Use OECD Guideline 423 for harmonized testing and cross-validate with in silico tools like ProTox-II .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

Introduce electron-withdrawing groups (e.g., fluorine) at the benzoic acid moiety to reduce CYP450-mediated oxidation. Bioisosteric replacement of the piperidine ring with azetidine or morpholine can enhance metabolic resistance. Test analogs in microsomal stability assays (human/rat liver microsomes) and correlate results with computed ADMET properties .

Methodological Notes

- Synthesis Optimization : Use reaction calorimetry to monitor exothermic events and ensure scalability .

- Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables in solubility/toxicity studies .

- Biological Assays : Include positive controls (e.g., known receptor agonists/antagonists) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.